

Spectroscopic Profile of 3-Bromofuran: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Bromofuran	
Cat. No.:	B129083	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromofuran** (CAS No. 22037-28-1), a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.

Introduction

3-Bromofuran is a heterocyclic organic compound with the molecular formula C₄H₃BrO. Its structural elucidation is critically dependent on a combination of spectroscopic techniques. This document summarizes the key spectroscopic data for **3-Bromofuran** and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, IR, and MS data for **3-Bromofuran** in a structured format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of **3-Bromofuran** exhibits distinct signals for the three



protons on the furan ring.

Table 1: ¹H NMR Spectroscopic Data for **3-Bromofuran**

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.44	Triplet	J ₂₅ ≈ 1.5
H-4	~6.38	Triplet	J ₄₅ ≈ 2.0
H-5	~7.28	Doublet of Doublets	J ₅₂ ≈ 1.5, J ₅₄ ≈ 2.0

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃ at 7.26 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The proton-decoupled ¹³C NMR spectrum of **3-Bromofuran** shows four distinct signals corresponding to the four carbon atoms of the furan ring.

Table 2: 13C NMR Spectroscopic Data for 3-Bromofuran

Carbon	Chemical Shift (δ, ppm)	
C-2	~143.5	
C-3	~98.5	
C-4	~112.0	
C-5	~140.0	

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃ at 77.16 ppm). Data is based on typical values for substituted furans and may vary based on experimental conditions.



Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Bromofuran** displays characteristic peaks for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Peaks for **3-Bromofuran**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	=C-H Stretch (Aromatic)
1600-1585	Medium-Strong	C=C Stretch (in-ring)
1500-1400	Medium-Strong	C=C Stretch (in-ring)
1300-1000	Strong	C-O Stretch
~875	Strong	=C-H Bend (out-of-plane)
< 700	Medium	C-Br Stretch

Note: The spectrum is typically recorded on a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron lonization (EI) is a common method for the analysis of volatile compounds like **3-Bromofuran**.

Table 4: Mass Spectrometry Data for **3-Bromofuran** (Electron Ionization)



m/z	Relative Intensity (%)	Assignment
148	~98	[M+2] ⁺ (presence of ⁸¹ Br isotope)
146	100	[M] ⁺ (Molecular ion, presence of ⁷⁹ Br isotope)
117/119	~15	[M-CHO]+
68	~20	[M-Br]+
39	~40	[C₃H₃]+

Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (19Br and 81Br isotopes).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of 3-Bromofuran.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, which is set to 0.00 ppm.[2]

¹H NMR Data Acquisition:

- Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Insert the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent.



- Perform magnetic field homogenization ("shimming") to optimize signal resolution.
- Set the appropriate acquisition parameters, including a standard single-pulse experiment, a sufficient number of scans (typically 8-16), and a relaxation delay of 1-2 seconds.[2]

¹³C NMR Data Acquisition:

- Use the same sample prepared for ¹H NMR.
- Acquire a proton-decoupled ¹³C NMR spectrum.
- A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean.[3]
- Place a single drop of neat **3-Bromofuran** directly onto the ATR crystal.[3]
- Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
- Acquire and average multiple scans to improve the signal-to-noise ratio.[4]
- Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

- Introduce a small amount of the volatile 3-Bromofuran sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

Mass Analysis and Detection:

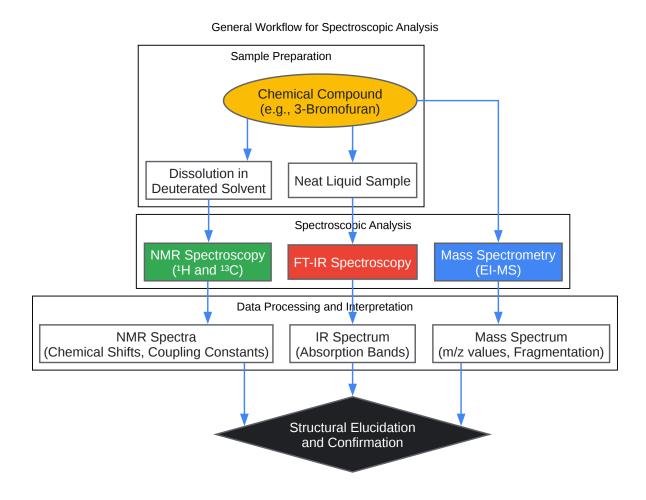


- The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The ions are separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **3-Bromofuran**.





Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a valuable resource for the spectroscopic characterization of **3-Bromofuran**. The provided data and protocols are intended to facilitate high-quality, reproducible results in research and development settings.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Furan, 3-bromo- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromofuran: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129083#spectroscopic-data-nmr-ir-ms-of-3-bromofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com